tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of di-tert-butyl dicarbonate (BOC2O) as a protecting group for the amine functionality. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like ethyl acetate (EtOAc) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, reagents, and reaction parameters is crucial to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate serves as a versatile intermediate for the preparation of various complex molecules. It can be used in the synthesis of amides, sulfonamides, and other functionalized derivatives .
Biology and Medicine: Its derivatives have shown promising biological activities, including antibacterial, antifungal, and anticancer properties .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is primarily related to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A semi-flexible linker used in PROTAC development.
tert-Butyl N-(piperidin-4-yl)carbamate: A compound with similar structural features but different functional groups.
tert-Butyl (2-formylphenyl)carbamate: A compound with a formyl group attached to a phenyl ring.
Uniqueness: tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate is unique due to the presence of both a formyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H22N2O4 |
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Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)14-8-11(17)15-6-4-10(9-16)5-7-15/h9-10H,4-8H2,1-3H3,(H,14,18) |
InChI Key |
SXPRACNNIFUQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCC(CC1)C=O |
Origin of Product |
United States |
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